molecular formula C6H3BrN2OS B7855651 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7855651
M. Wt: 231.07 g/mol
InChI Key: SFFNZDXKMOSLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a bromine atom at position 5. The bromine substituent enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization. Its synthesis typically involves bromination of the parent thieno-pyrimidinone or cyclization of appropriately substituted precursors .

Properties

IUPAC Name

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFNZDXKMOSLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(S1)C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” involves several synthetic routes. One common method includes the selective hydrolysis of corresponding esters by enzymes. This method is environmentally benign, robust, economical, simple, and convenient, providing high yields of the desired compound .

Industrial Production Methods: Industrial production of compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” typically follows similar synthetic routes but on a larger scale. The use of advanced technologies and optimized reaction conditions ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Sodium borohydride and lithium aluminum hydride are frequently used under controlled conditions.

    Substitution Reactions: Halogenation and nitration reactions often involve reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead compound in drug development due to its potential therapeutic properties. It has been investigated for various biological activities:

  • Anticancer Activity : Studies have demonstrated that halogenated thieno[3,2-d]pyrimidines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds derived from 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one have been shown to induce apoptosis in leukemia cells .
  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit enzymes such as 17β-HSD2 and 17β-HSD1, which are involved in steroid metabolism. Table 1 summarizes the inhibitory potencies of various derivatives:
CompoundR1R2% Inhibition at 1 µM (17β-HSD2)% Inhibition at 1 µM (17β-HSD1)
AOMeOMe63%0%
BOHOH70%21%

This data illustrates the structure-activity relationship (SAR) crucial for optimizing biological activity .

Antimicrobial Properties

7-Bromo-1H-thieno[3,2-d]pyrimidin-4-one has demonstrated selective antimicrobial activity against various pathogens. It has been screened for antifungal properties, showing effectiveness against specific fungal strains .

Novel Drug Development

Recent studies have focused on modifying the thieno[3,2-d]pyrimidine scaffold to enhance its efficacy as an EZH2 inhibitor—a target for cancer therapy. The compound's derivatives were synthesized and evaluated for antitumor activity, with some showing low toxicity against normal cells while effectively inhibiting tumor cell proliferation .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various halogenated thieno[3,2-d]pyrimidines against three cancer cell lines: L1210 (leukemia), A549 (lung), and MCF7 (breast). Results indicated that the presence of bromine at the C7 position contributed to cytotoxic properties, with specific compounds leading to significant apoptosis induction .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on human placental enzymes involved in steroid metabolism. The results highlighted the importance of structural modifications in enhancing inhibitory potency .

Mechanism of Action

Comparison with Other Similar Compounds: Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with analogous chemical structures and reactivity patterns.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Bromine Substitution

6-Bromo-2-Methyl-1H,4H-Thieno[3,2-d]Pyrimidin-4-One (CAS: 1330784-91-2)
  • Structure : Bromine at position 6; methyl group at position 2.
  • The methyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility .
  • Synthesis: Bromination of 2-methyl-thieno-pyrimidinone precursors under acidic conditions.
8-Bromo-7,9-Dimethyl-2,3-Dihydropyrido[3',2':4,5]Thieno[3,2-d]Pyrimidin-4(1H)-One
  • Structure : Bromine at position 8; dihydropyrido ring introduces partial saturation.
  • Dihydropyrido ring increases conformational flexibility, impacting binding to rigid enzyme active sites .

Core Heterocycle Modifications

7-Bromo-4H-Pyrazino[1,2-a]Pyrimidin-4-One (CAS: 1848244-17-6)
  • Structure: Pyrazino-pyrimidinone core instead of thieno-pyrimidinone.
  • Key Differences: The pyrazino ring introduces additional nitrogen atoms, increasing polarity (logP ~1.8) and hydrogen-bonding capacity. Reduced aromaticity compared to thieno-pyrimidinone may lower π-π stacking interactions in biological targets .
2-(Aminomethyl)-7-Bromo-4H-Pyrido[1,2-a]Pyrimidin-4-One (CAS: 1780782-32-2)
  • Structure: Pyrido-pyrimidinone core with aminomethyl substituent.
  • Key Differences: Aminomethyl group at position 2 enhances solubility (water solubility ~5 mg/mL) and enables covalent conjugation. Pyrido fusion increases planarity, improving intercalation with DNA or RNA in therapeutic applications .

Functional Group Variations

7-(4-Bromophenyl)-3-(3-Methylbenzyl)Thieno[3,2-d]Pyrimidin-4(3H)-One
  • Structure : Bromine on a phenyl ring at position 7; 3-methylbenzyl group at position 3.
  • Bromophenyl substituent enhances hydrophobic interactions in enzyme pockets but may reduce metabolic stability .
BPTP-7-Bromo-2-(Methylene)Pyrido[4,5]Thieno[3,2-d]Pyrimidin-4-One
  • Structure: Methylene group at position 2; pyrido-thieno fusion.
  • Key Differences: Methylene group serves as a reactive site for bioconjugation (e.g., prodrug strategies). Extended π-system from pyrido-thieno fusion enhances fluorescence properties, useful in photoluminescent probes .

Table 1. Key Properties of Selected Compounds

Compound Name Core Structure Bromine Position logP Solubility (mg/mL) Melting Point (°C)
7-Bromo-1H-thieno[3,2-d]pyrimidin-4-one Thieno-pyrimidinone 7 2.1 1.2 220–225 (dec.)
6-Bromo-2-methyl-1H,4H-thieno[3,2-d]pyrimidin-4-one Thieno-pyrimidinone 6 2.5 0.8 190–195
7-Bromo-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazino-pyrimidinone 7 1.8 3.5 210–215
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno-pyrimidinone Phenyl-7 3.9 0.2 >300

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclization and halogenation reactions. For example, bromination at the 7-position can be achieved using phosphorus oxychloride (POCl₃) and hydrobromic acid (HBr) under reflux (70–80°C, 1 h) . Optimization involves adjusting stoichiometric ratios (e.g., excess Br₂ or HBr), reaction time, and temperature. Catalysts like p-toluenesulfonic acid may enhance cyclization efficiency . Yields >65% are achievable with careful control of anhydrous conditions and inert atmospheres .

Q. How can researchers confirm the structural integrity of 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Key peaks include aromatic protons (δ 7.36–8.63 ppm) and bromine-induced deshielding effects .
  • LC-MS : A molecular ion peak at m/z ~451 [M+H]⁺ confirms the molecular weight .
  • XRD : For crystalline derivatives, unit cell parameters (e.g., dihedral angles of fused rings: 64.73°–81.56°) validate spatial arrangement .

Q. What purification techniques are recommended for isolating 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes byproducts. Recrystallization from ethanol/dioxane (1:1 v/v) improves purity, with yields up to 96% for related analogs . Centrifugation and vacuum drying ensure solvent-free final products .

Q. How does the bromine substituent influence the reactivity of the thienopyrimidine core in nucleophilic substitution reactions?

  • Methodological Answer : The 7-bromo group acts as a leaving group, enabling Suzuki coupling or SNAr reactions. For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis (80°C, 12 h) replaces bromine with aryl groups. Reactivity is enhanced by electron-withdrawing substituents on the pyrimidine ring .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental NMR shifts and computational predictions for 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-31G* basis set) to simulate NMR spectra and compare with experimental data .
  • Use X-ray crystallography to validate bond lengths/angles (e.g., C–Br bond: ~1.89 Å) and hydrogen-bonding networks (N–H⋯F interactions) .
  • Adjust computational models for solvent effects (DMSO-d₆ shifts δ by ~0.3 ppm) .

Q. How can computational tools predict the physicochemical properties and bioavailability of 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one analogs?

  • Methodological Answer :

  • SwissADME : Predicts logP (~2.5), topological polar surface area (TPSA ~70 Ų), and gastrointestinal absorption .
  • Molecular docking : Screens for binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
  • ADMET Prediction : Assesses hepatotoxicity (CYP450 inhibition) and plasma protein binding via PreADMET .

Q. What in vitro assays are recommended for evaluating the antimicrobial activity of 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one?

  • Methodological Answer :

  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (0.5–128 µg/mL). Include ciprofloxacin as a positive control .
  • Time-kill Curves : Monitor bactericidal activity over 24 hours at 2× MIC .

Q. How do structural modifications at the 2- and 5-positions of the thienopyrimidine scaffold affect anticancer activity?

  • Methodological Answer :

  • Introduce electron-donating groups (e.g., -NH₂ at position 2) to enhance DNA intercalation.
  • Sulfanyl substitutions at position 5 improve cytotoxicity (IC₅₀ ~5 µM in MCF-7 cells) via ROS generation .
  • Validate using MTT assays (72 h exposure) and apoptosis markers (Annexin V/PI staining) .

Q. What crystallographic parameters are critical for resolving the 3D structure of 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer :

  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : Achieve R₁ < 0.05 using SHELXL-2018. Key metrics include hydrogen-bond geometry (D–H⋯A distance: 2.2–3.0 Å) and thermal displacement parameters (Uₑq < 0.05 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.